molecular formula C23H18ClN3O B10906266 2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10906266
M. Wt: 387.9 g/mol
InChI Key: CDPMYBICVFBDLQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Methylation: The methyl group at the 3-position of the quinoline ring can be introduced through a methylation reaction using methyl iodide and a strong base.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a pyridin-3-ylmethyl halide in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nature of the substituent.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide: Lacks the pyridin-3-ylmethyl group.

    2-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: Lacks the methyl group at the 3-position of the quinoline ring.

    3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: Lacks the 3-chlorophenyl group.

Uniqueness

The presence of the 3-chlorophenyl, 3-methyl, and pyridin-3-ylmethyl groups in 2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide gives it unique structural features that contribute to its distinct biological activities and potential applications. The combination of these groups allows for specific interactions with molecular targets, enhancing its efficacy and selectivity in various applications.

Properties

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H18ClN3O/c1-15-21(23(28)26-14-16-6-5-11-25-13-16)19-9-2-3-10-20(19)27-22(15)17-7-4-8-18(24)12-17/h2-13H,14H2,1H3,(H,26,28)

InChI Key

CDPMYBICVFBDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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